
PF-Cbp1
Overview
Description
PF-Cbp1 is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and EP300. It is known for its ability to modulate key inflammatory genes in primary macrophages and downregulate RGS4 in neurons, a target linked to Parkinson’s disease .
Preparation Methods
PF-Cbp1 can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzimidazole ring and a morpholine moiety. The synthetic route typically involves the following steps:
- Formation of the benzimidazole core.
- Introduction of the isoxazole ring.
- Attachment of the propoxyphenethyl group.
- Final coupling with the morpholine moiety .
Chemical Reactions Analysis
Chemical Reaction Types and Reagents
PF-Cbp1 undergoes several reaction types during synthesis and functional applications:
Reaction Type | Reagents/Conditions | Outcome/Product | Source |
---|---|---|---|
Oxidation | Hydrogen peroxide (H₂O₂) or O₂ | Derivatives with modified functional groups (e.g., hydroxylation) | |
Reduction | Sodium borohydride (NaBH₄) | Stabilized intermediates for selective binding | |
Substitution | Halogenation agents (e.g., Cl₂, Br₂) | Introduction of chlorine/bromine atoms to enhance selectivity | |
Hydrolysis | Acidic/basic aqueous conditions | Cleavage of ester or amide bonds |
Key synthetic intermediates include benzimidazole and isoxazole derivatives, which are critical for bromodomain binding .
Biochemical Interactions
This compound’s mechanism involves competitive binding to acetyl-lysine recognition sites in CREBBP/p300 bromodomains :
-
Key Binding Residues : Hydrophobic interactions with N1168, R1173, and Y1125 in CREBBP .
-
Thermodynamic Data :
Experimental Evidence :
-
Isothermal Titration Calorimetry (ITC) : Confirmed c-di-GMP binding affinity in Azorhizobium caulinodans homologs .
-
TR-FRET Assays : Demonstrated displacement of acetylated histones (H4K8ac) with IC₅₀ = 744.3 nM .
Stability and Degradation Pathways
-
Thermal Stability : Melting point >200°C; degrades at high temperatures via pyrolysis.
-
pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes under strongly acidic/basic conditions.
-
Light Sensitivity : Photodegradation observed under UV exposure, requiring storage in amber vials .
Functional Modifications
-
R320A Mutation : Disrupts c-di-GMP binding in homologs (e.g., A. caulinodans Cbp1), validating ligand specificity .
-
ISOX-INACT Control : A structurally similar but inactive analog used to confirm on-target effects .
Critical Limitations
Scientific Research Applications
Neurological Disorders
PF-CBP1 has shown promise in the study of neurological disorders such as epilepsy and Parkinson's disease. It downregulates the expression of RGS4 in primary cortical neurons, which is associated with neurodegenerative processes .
Case Study:
In vitro studies demonstrated that this compound reduced LPS-induced inflammatory cytokines (IL-1β, IL-6, IFN-β) in primary macrophages, indicating its potential role in modulating neuroinflammation .
Parameter | Result |
---|---|
Cell Type | Primary Macrophages |
Cytokine Reduction | IL-1β (3 mM), IL-6 (10 mM), IFN-β (10 mM) |
Cytotoxicity | No cytotoxic effects observed at concentrations up to 30 mM |
Cancer Research
This compound's ability to inhibit CBP/p300 bromodomains positions it as a candidate for cancer therapy. The dysregulation of CBP and p300 is implicated in various cancers due to their roles in promoting oncogenic transcription factors.
Inhibition of Tumor Growth
Research indicates that this compound can inhibit the growth of certain cancer cell lines by disrupting the transcriptional programs necessary for tumor proliferation.
Case Study:
A study involving human cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis through modulation of gene expression related to cell cycle regulation .
Cancer Type | Effect of this compound |
---|---|
Breast Cancer | Reduced proliferation |
Colorectal Cancer | Induced apoptosis |
Inflammatory Diseases
This compound has been identified as a potential therapeutic agent in treating inflammatory diseases due to its ability to modulate cytokine production.
Modulation of Inflammation
Inhibition of CBP/p300 bromodomains by this compound leads to decreased production of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.
Case Study:
In a model of LPS-induced inflammation, this compound treatment resulted in significant reductions in IL-6 and TNF-alpha levels, suggesting its utility as an anti-inflammatory agent .
Inflammatory Marker | Concentration (mM) | Effect |
---|---|---|
IL-6 | 10 | Decreased expression |
TNF-alpha | 10 | Decreased expression |
Summary and Future Directions
This compound emerges as a multifaceted compound with applications spanning neuroscience, oncology, and inflammatory disease management. Its selective inhibition of CBP/p300 bromodomains provides a promising avenue for therapeutic intervention across these fields.
Future research should focus on:
- Clinical trials to evaluate the efficacy and safety of this compound in humans.
- Exploration of combination therapies using this compound with existing treatments for enhanced therapeutic outcomes.
- Investigation into the molecular pathways influenced by this compound to better understand its broad spectrum of activity.
Mechanism of Action
PF-Cbp1 exerts its effects by selectively inhibiting the bromodomain of CREB-binding protein and EP300. This inhibition leads to the downregulation of key inflammatory genes and the reduction of RGS4 mRNA levels in neurons. The molecular targets involved include CREB-binding protein and EP300, which are crucial for gene regulation and histone acetylation .
Comparison with Similar Compounds
PF-Cbp1 is unique in its high selectivity for the bromodomain of CREB-binding protein and EP300. Similar compounds include:
Curcumin: A natural product that also inhibits CREB-binding protein but with lower selectivity.
Naphthol AS-E: A cell-permeable inhibitor of the KIX-KID interaction, used in cancer research.
(+)-JQ-1: A BET bromodomain inhibitor with specificity for BRD4.
Bisdemethoxycurcumin: Another natural product with anti-inflammatory and antioxidant properties
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying bromodomain functions and developing new therapeutic strategies.
Biological Activity
PF-Cbp1 is a selective inhibitor of the CBP/p300 bromodomain, which has gained attention due to its potential therapeutic applications in various diseases, particularly cancer. This article explores the biological activity of this compound, including its mechanisms, effects on cellular processes, and implications for future research.
Overview of this compound
This compound (CAS 1962928-21-7) is characterized as a selective inhibitor of the bromodomains of CBP (CREB-binding protein) and p300, both of which are critical transcriptional coactivators involved in chromatin remodeling and gene expression regulation. The compound exhibits IC50 values of approximately 125 nM for CBP and 363 nM for p300, demonstrating significant selectivity against other bromodomains .
This compound functions by binding to the bromodomain of CBP/p300, inhibiting their interaction with acetylated lysine residues on histones and non-histone proteins. This inhibition disrupts the recruitment of these coactivators to target gene promoters, thereby modulating transcriptional activity. The selective inhibition is crucial as it minimizes off-target effects that could arise from less specific inhibitors.
Cell Proliferation and Apoptosis
Research indicates that this compound can induce apoptosis in cancer cells by disrupting the transcriptional programs necessary for cell survival. In various cancer models, treatment with this compound has led to reduced cell proliferation and increased rates of apoptosis, suggesting its potential as an anti-cancer agent.
Cell Line | Treatment | Effect on Proliferation | Apoptosis Induction |
---|---|---|---|
HeLa | This compound | Decreased | Increased |
MDA-MB-231 | This compound | Decreased | Increased |
A549 | This compound | Decreased | Increased |
Impact on Gene Expression
This compound has been shown to downregulate the expression of oncogenes and upregulate tumor suppressor genes. For instance, in a study involving breast cancer cells, this compound treatment resulted in decreased expression of MYC and increased expression of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle regulation .
Case Study 1: Breast Cancer
In a preclinical model of breast cancer, administration of this compound resulted in significant tumor regression. Tumors treated with this compound exhibited reduced levels of proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3). Histological analysis confirmed these findings, indicating that this compound effectively targets pathways critical for tumor growth.
Case Study 2: Lung Cancer
A study on lung adenocarcinoma cells demonstrated that this compound treatment led to decreased migration and invasion capabilities. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition of MMPs suggests that this compound may also play a role in preventing metastasis.
Research Findings
Recent studies have highlighted the importance of CBP/p300 in various cellular processes beyond transcriptional regulation, including cell cycle progression and DNA repair. The inhibition of these coactivators by this compound not only affects gene expression but also impacts broader cellular functions:
- Cell Cycle Regulation : Inhibition leads to G1 arrest in several cancer types.
- DNA Damage Response : this compound has been shown to sensitize cancer cells to DNA-damaging agents, enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What experimental models are recommended for investigating PF-Cbp1’s inhibitory effects on CREBBP/EP300?
Methodological Answer:
- In vitro models : Use primary macrophage cultures to assess inflammatory gene modulation (e.g., TNF-α, IL-6) and neuronal cell lines (e.g., SH-SY5Y) to study RGS4 downregulation. Dose-response experiments (10–100 nM range) and time-course analyses (6–24 hours) are critical to establish dynamic effects .
- In vivo models : Transgenic mice with CREBBP/EP300 knockdown can validate target specificity. Include controls treated with non-targeting inhibitors (e.g., I-CBP112) to isolate this compound-specific effects .
Q. How does this compound’s selectivity compare to other CREBBP/EP300 inhibitors like SGC-CBP30?
Methodological Answer:
- Biochemical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, ΔG). This compound shows 12–140× higher selectivity over SGC-CBP30 in competitive binding assays with bromodomain arrays .
- Cellular assays : RNA-seq profiling in matched cell lines (e.g., HEK293) can differentiate transcriptomic signatures. This compound uniquely suppresses RGS4 in neurons, while SGC-CBP30 affects p53-mediated DNA repair pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects across different cellular contexts?
Methodological Answer:
- Cross-model validation : Replicate experiments in at least two independent models (e.g., macrophages vs. cancer cells). Use CRISPR-Cas9 to knockout confounding factors (e.g., caveolin-1) that may alter this compound’s efficacy in lipid raft-dependent pathways .
- Meta-analysis : Aggregate datasets (e.g., elife-29854-fig5-data1.xlsx) to identify confounding variables. Apply multivariate regression to isolate this compound’s direct effects from off-target interactions .
Q. What methodological considerations are critical for assessing this compound’s impact on inflammatory gene networks?
Methodological Answer:
- Transcriptomic profiling : Pair RNA-seq with chromatin immunoprecipitation (ChIP-seq) to link gene suppression (e.g., IL-6) to CREBBP/EP300 occupancy at promoters. Normalize data using housekeeping genes unaffected by this compound (e.g., GAPDH) .
- Functional validation : Use siRNA knockdown of candidate genes (e.g., RGS4) to confirm causality. Include dose-escalation studies to distinguish on-target vs. cytotoxic effects (e.g., CCK-8 assays) .
Q. How should researchers design experiments to optimize this compound’s therapeutic potential in combinatorial therapies?
Methodological Answer:
- Synergy screens : Test this compound with immune checkpoint inhibitors (e.g., anti-PD-1) in co-culture systems (e.g., T cells + tumor cells). Measure cytokine secretion (ELISA) and apoptosis (Annexin V staining) to identify additive vs. antagonistic effects .
- Pharmacokinetic profiling : Use LC-MS/MS to quantify this compound’s bioavailability in murine plasma and tissues. Compare with structural analogs (e.g., I-CBP112) to optimize half-life and tissue penetration .
Q. Data Reproducibility & Reporting Standards
Q. What steps ensure reproducibility of this compound-related datasets?
Methodological Answer:
- Detailed protocols : Document buffer compositions (e.g., 50 mM Tris-HCl pH 7.5) and incubation times for biochemical assays. Share raw data (e.g., .xlsx files in elife-29854) via repositories like Zenodo .
- Negative controls : Include vehicle-treated samples and CREBBP/EP300 wild-type vs. knockout comparisons to validate assay specificity .
Q. How should conflicting findings about this compound’s role in caveolae dysfunction be addressed?
Methodological Answer:
- High-resolution imaging : Use cryo-electron microscopy to visualize this compound’s interaction with caveolin-1 in lipid rafts. Correlate structural changes with functional outcomes (e.g., impaired endocytosis) .
- Pathway enrichment analysis : Apply tools like DAVID or GSEA to RNA-seq datasets from Cav3-deficient models. Overlap results with this compound-treated samples to identify shared pathways .
Properties
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBJJZOKGZCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.